![molecular formula C12H18 B14665684 3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane CAS No. 37845-02-6](/img/structure/B14665684.png)
3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane is a bicyclic hydrocarbon with a unique structure characterized by two double bonds at the 3 and 7 positions. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its rigidity and stability. The presence of ethylidene and methylidene groups makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form a saturated bicyclic compound.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of a saturated bicyclic compound.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane involves its interaction with various molecular targets. The double bonds in the compound allow it to participate in addition reactions, forming new bonds with other molecules. This reactivity is crucial for its applications in synthesis and potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methylidenebicyclo[3.3.1]nonan-3-one
- 3,7-Dimethylenebicyclo[3.3.1]nonane
- Bicyclo[3.3.1]nonane derivatives
Uniqueness
3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane is unique due to the presence of both ethylidene and methylidene groups, which confer distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable compound for various chemical and industrial applications .
Propriétés
Numéro CAS |
37845-02-6 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
3-ethylidene-7-methylidenebicyclo[3.3.1]nonane |
InChI |
InChI=1S/C12H18/c1-3-10-6-11-4-9(2)5-12(7-10)8-11/h3,11-12H,2,4-8H2,1H3 |
Clé InChI |
BVUZJKPQFJMQKI-UHFFFAOYSA-N |
SMILES canonique |
CC=C1CC2CC(C1)CC(=C)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


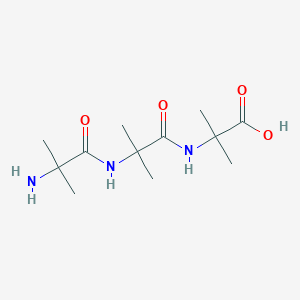
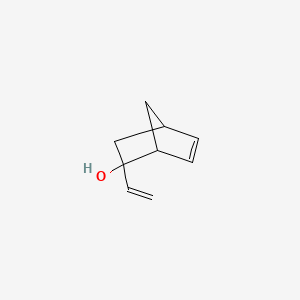
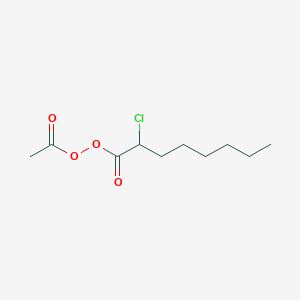
![2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14665614.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,5-trione](/img/structure/B14665619.png)
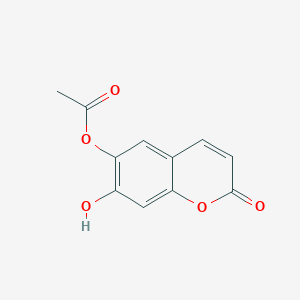
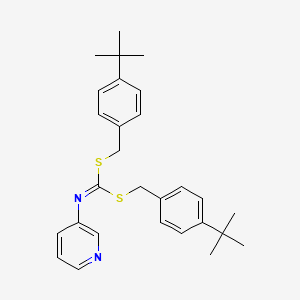
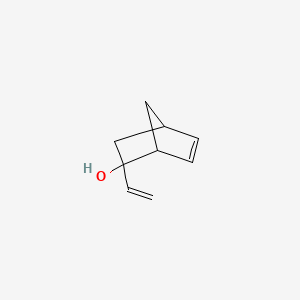
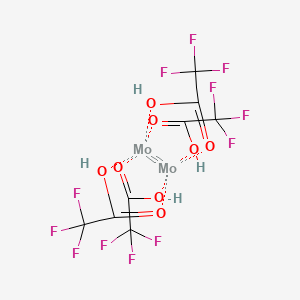
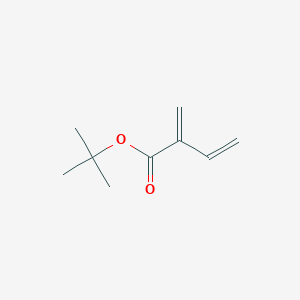
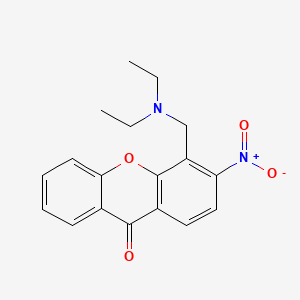
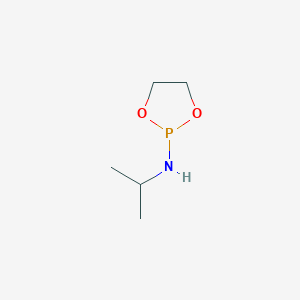

![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
